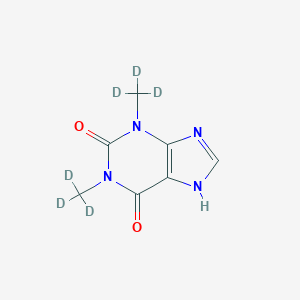

Theophylline-d6

概要

説明

テオフィリン-d6は、1,3-ジメチルキサンチン-d6としても知られており、テオフィリンの重水素標識誘導体です。テオフィリン自体は、喘息や慢性閉塞性肺疾患(COPD)などの呼吸器疾患の治療に広く用いられているメチルキサンチン系薬剤です。 テオフィリン-d6の重水素標識は、特に薬物動態や代謝プロファイリングに関する研究において、科学研究で非常に役立ちます .

2. 製法

合成ルートと反応条件: テオフィリン-d6は、テオフィリンに重水素原子を導入することで合成されます。これは、触媒存在下でテオフィリンを重水素ガスに暴露する触媒交換反応など、さまざまな方法で行うことができます。 別の方法では、テオフィリンの前駆体からテオフィリンを合成する際に重水素化試薬を使用する方法があります .

工業生産方法: テオフィリン-d6の工業生産は、通常、大規模な触媒交換反応を含みます。このプロセスは、重水素標識化合物の高純度と高収率を確保するために慎重に制御されます。 温度、圧力、触媒の種類などの反応条件は、重水素原子の組み込みを最大化するように最適化されています .

準備方法

Synthetic Routes and Reaction Conditions: Theophylline-d6 is synthesized by introducing deuterium atoms into theophylline. This can be achieved through various methods, including catalytic exchange reactions where theophylline is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of theophylline from its precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic exchange reactions. The process is carefully controlled to ensure high purity and yield of the deuterium-labeled compound. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the incorporation of deuterium atoms .

化学反応の分析

反応の種類: テオフィリン-d6は、重水素化されていない対応物と同様に、さまざまな化学反応を起こします。これらには以下が含まれます。

酸化: テオフィリン-d6は酸化されて1,3-ジメチル尿酸を形成することができます。

還元: 還元反応は、テオフィリン-d6を対応する還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物:

酸化: 1,3-ジメチル尿酸

還元: テオフィリン-d6の還元型

4. 科学研究における用途

テオフィリン-d6は、さまざまな研究における正確な追跡と分析を可能にする重水素標識のために、科学研究で広く使用されています。その用途には以下が含まれます。

薬物動態: 体内のテオフィリンの吸収、分布、代謝、排泄を研究するために使用されます。

代謝プロファイリング: テオフィリンの代謝物を特定および定量化するために役立ちます。

創薬: 特に薬物相互作用や代謝経路の理解において、新しい薬物の開発と試験に使用されます。

生物学的研究: 酵素動力学や受容体結合を含む研究に使用されます。

科学的研究の応用

Analytical Chemistry

Internal Standard for Quantification

The primary application of theophylline-d6 is as an internal standard in the quantification of theophylline. Its deuterated nature allows for precise differentiation during mass spectrometric analysis. By using this compound, researchers can achieve accurate measurements of theophylline levels in biological samples, which is crucial for pharmacokinetic studies and therapeutic monitoring .

Case Study: Pharmacokinetics of Theophylline

A study utilized this compound to analyze urine samples from subjects administered sustained-release theophylline tablets. The results highlighted the efficacy of using deuterated standards in improving the accuracy of metabolite quantification, which is essential for understanding drug metabolism and excretion .

Pharmacological Research

Bronchodilator and Anti-inflammatory Properties

Theophylline is known for its bronchodilator effects, making it a valuable compound in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is used in research to investigate these properties without interference from endogenous compounds .

Case Study: Treatment of COVID-19

Recent research has explored the potential of theophylline as an adjunct therapy for COVID-19 patients. Studies indicated that theophylline's bronchodilatory and anti-inflammatory properties could alleviate respiratory distress associated with the disease. The use of this compound in these studies helped ensure accurate measurement of therapeutic levels and effects .

Toxicological Studies

Detection of Theophylline Levels

In toxicology, this compound serves as a reference standard to detect and quantify theophylline levels in cases of overdose or poisoning. Accurate measurement is critical for determining appropriate treatment protocols.

Case Study: Theophylline Overdose Management

A clinical case reported on a patient with a severe overdose of theophylline. Utilizing this compound allowed clinicians to quickly assess serum levels through LC-MS analysis, facilitating timely intervention and management strategies .

Research on Drug Interactions

Theophylline exhibits interactions with various drugs due to its metabolism via cytochrome P450 enzymes. The use of this compound in studies helps elucidate these interactions by providing a clear analytical framework for assessing how other substances affect the pharmacokinetics of theophylline.

Case Study: Interaction with Other Medications

A study investigated how certain antibiotics affected the metabolism of theophylline. By employing this compound as an internal standard, researchers could accurately determine changes in drug levels due to interactions, which is vital for adjusting dosages in clinical settings .

Summary Table: Applications of this compound

作用機序

テオフィリン-d6は、いくつかのメカニズムを通じて効果を発揮します。

ホスホジエステラーゼ阻害: ホスホジエステラーゼ酵素を阻害し、サイクリックアデノシンモノホスファート(cAMP)レベルの上昇につながり、気管支拡張をもたらします。

アデノシン受容体遮断: アデノシン受容体を遮断し、気管支収縮を防ぎ、平滑筋の弛緩を促進します。

ヒストン脱アセチル化酵素活性化: ヒストン脱アセチル化酵素を活性化し、抗炎症効果があります

類似化合物との比較

テオフィリン-d6は、カフェインやテオブロミンなどの他のメチルキサンチン化合物に似ています。重水素標識は、研究目的のためにテオフィリン-d6をユニークなものにします。比較を以下に示します。

カフェイン: カフェインとテオフィリンはどちらもメチルキサンチンですが、カフェインはより顕著な中枢神経系興奮効果があります。

テオブロミン: テオブロミンは、テオフィリンと比較してより穏やかな刺激効果を持つ別のメチルキサンチンです。

独自性: テオフィリン-d6の重水素標識により、代謝研究でより正確な追跡が可能になり、薬物動態と創薬の貴重なツールとなります .

類似化合物:

- カフェイン

- テオブロミン

- 1,3-ジメチル尿酸

- 3-メチルキサンチン

生物活性

Theophylline-d6, a deuterated derivative of theophylline, has garnered attention for its potential biological activities, particularly in the context of respiratory diseases and cancer therapy. This article delves into its pharmacological properties, mechanisms of action, and recent research findings, including case studies and data tables that illustrate its efficacy.

Overview of this compound

Theophylline is a methylxanthine compound primarily known for its bronchodilator properties. Its deuterated form, this compound, is utilized in various studies to trace metabolic pathways and understand its biological effects more clearly. The incorporation of deuterium enhances the stability of the compound during metabolic processes, making it a valuable tool in pharmacokinetic studies.

Theophylline exhibits multiple mechanisms of action:

- Phosphodiesterase Inhibition : By inhibiting phosphodiesterase enzymes, Theophylline increases intracellular cyclic AMP (cAMP) levels, leading to bronchodilation and anti-inflammatory effects .

- Adenosine Receptor Antagonism : It blocks adenosine receptors, which can reduce bronchoconstriction and enhance respiratory function .

- Modulation of Inflammatory Pathways : Theophylline influences various inflammatory mediators, including interleukins and matrix metalloproteinases (MMPs), which are crucial in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity in Cancer Therapy

Recent studies have explored the potential antitumor activity of Theophylline and its derivatives, including this compound. A notable study synthesized a series of 1,2,3-triazole derivatives based on Theophylline, revealing significant antiproliferative effects against various cancer cell lines .

Key Findings:

- Antitumor Efficacy : Compound d17 (a derivative) demonstrated strong antiproliferative activity against NSCLC cell lines (H460 and A549) with IC50 values of 5.93 μM and 6.76 μM respectively .

- Apoptosis Induction : Treatment with d17 resulted in increased apoptotic cell populations in a dose-dependent manner. For instance, apoptosis rates in H460 cells were 11.19%, 24.89%, and 40.09% at concentrations of 5 μM, 10 μM, and 15 μM respectively .

Table 1: Antiproliferative Activity of Theophylline Derivatives

| Compound | Cell Line | IC50 (μM) | Apoptosis Rate (%) at 15 μM |

|---|---|---|---|

| d17 | H460 | 5.93 | 40.09 |

| d17 | A549 | 6.76 | 26.76 |

| Theophylline Acetic Acid | MCF-7 | Not Sensitive | N/A |

Case Studies

- Asthma Management : A clinical study involving COPD patients demonstrated that Theophylline administration led to significant reductions in sputum neutrophils and interleukin-8 concentrations, indicating its anti-inflammatory properties .

- COVID-19 Treatment Potential : Research suggests that Theophylline may play a role in treating COVID-19 by inhibiting PARP-1 activation and reducing reactive nitrogen species (RNS), potentially benefiting patients with severe pulmonary inflammation .

特性

IUPAC Name |

1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583081 | |

| Record name | 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117490-39-8 | |

| Record name | 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is theophylline-d6 used in this study instead of directly measuring theophylline levels?

A1: this compound is a deuterated form of theophylline, meaning it has a similar structure but with some hydrogen atoms replaced by deuterium (heavy hydrogen). This makes it chemically similar to theophylline but distinguishable by mass spectrometry. In this study [], this compound serves as an internal standard. It is added in a known concentration to the urine samples before analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。